RR-Src
CAS No.: 81156-93-6
Cat. No.: VC20747013
Molecular Formula: C64H106N22O21
Molecular Weight: 1519.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 81156-93-6 |
---|---|
Molecular Formula | C64H106N22O21 |
Molecular Weight | 1519.7 g/mol |
IUPAC Name | (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C64H106N22O21/c1-8-31(4)49(86-60(106)42(26-30(2)3)83-55(101)39(14-11-25-74-64(70)71)81-53(99)37(65)12-9-23-72-62(66)67)61(107)82-41(20-22-46(90)91)57(103)85-44(28-47(92)93)59(105)78-34(7)52(98)80-40(19-21-45(88)89)56(102)84-43(27-35-15-17-36(87)18-16-35)58(104)77-32(5)50(96)76-33(6)51(97)79-38(13-10-24-73-63(68)69)54(100)75-29-48(94)95/h15-18,30-34,37-44,49,87H,8-14,19-29,65H2,1-7H3,(H,75,100)(H,76,96)(H,77,104)(H,78,105)(H,79,97)(H,80,98)(H,81,99)(H,82,107)(H,83,101)(H,84,102)(H,85,103)(H,86,106)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H4,66,67,72)(H4,68,69,73)(H4,70,71,74)/t31-,32-,33-,34-,37-,38-,39-,40-,41-,42-,43-,44-,49-/m0/s1 |
Standard InChI Key | KEOPTZKJOKJEIM-VDNREOAASA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES | CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Canonical SMILES | CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Overview of RR-Src
RR-Src, also known as Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly, is a synthetic peptide that serves as a substrate for protein tyrosine kinases. Its molecular formula is
, and it has a molecular weight of approximately 1519.7 g/mol. The compound is identified by the CAS number 81156-93-6 and is utilized in various biochemical assays to measure the activity of tyrosine kinases in both plant and animal cells .
Molecular Formula and Weight
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 1519.7 g/mol |
CAS Number | 81156-93-6 |
Role in Tyrosine Kinase Activity
RR-Src is primarily used to ascertain the activity of tyrosine kinases by measuring the phosphorylation levels of the peptide. This process is vital for understanding cellular signaling pathways, particularly those involved in cancer progression, where tyrosine kinases play critical roles .
Applications in Research
RR-Src has been employed in various studies to monitor the purification of insulin receptors and assess the effects of growth factors such as epidermal growth factor (EGF) on kinase activity . The ability to measure phosphorylation changes makes RR-Src a valuable tool in pharmacological research aimed at developing targeted therapies for diseases like cancer.
Studies Utilizing RR-Src
Numerous studies have highlighted the significance of RR-Src in understanding cellular mechanisms:
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Tyrosine Kinase Assays: RR-Src has been extensively used to evaluate the efficacy of potential inhibitors against various tyrosine kinases, contributing to drug development efforts.
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Cancer Research: Research has shown that overexpression and activation of Src family kinases, including those interacting with RR-Src, are implicated in several cancer types such as glioblastoma, breast cancer, and colon cancer .
Key Findings from Literature
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